molecular formula C20H14FN5 B5400444 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile

3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile

Katalognummer: B5400444
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: HHAFYXISZZMQSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile, also known as FPI-3301, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in the activation of immune cells. FPI-3301 has been shown to have potential therapeutic benefits in a variety of autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Wirkmechanismus

3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile acts as a selective inhibitor of Syk, which is a key signaling molecule in immune cells. Syk is involved in the activation of multiple immune cell types, including B cells, T cells, and mast cells. By inhibiting Syk, this compound blocks the activation of these immune cells and reduces inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to reduce the production of pro-inflammatory cytokines in immune cells (Li et al., 2018). In another study published in the journal Nature Communications, this compound was shown to inhibit the activation of mast cells and reduce allergic responses (Guo et al., 2019).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile is its selectivity for Syk, which reduces the risk of off-target effects. Another advantage is its potential to treat multiple autoimmune diseases. However, one limitation is the lack of clinical data on its safety and efficacy in humans.

Zukünftige Richtungen

Future research on 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile could focus on several areas, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Studies to investigate its potential use in other autoimmune diseases.
3. Development of more efficient and scalable synthesis methods.
4. Investigation of its potential use in combination with other therapies for autoimmune diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic benefits in preclinical models of autoimmune diseases. Its selective inhibition of Syk has been shown to reduce inflammation and tissue damage in a variety of autoimmune diseases. Future research could focus on clinical trials to determine its safety and efficacy in humans, as well as its potential use in other autoimmune diseases and in combination with other therapies.

Synthesemethoden

The synthesis of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process has been described in detail in a research article published in the Journal of Medicinal Chemistry (Li et al., 2018). The authors reported a scalable and efficient synthesis method that yields this compound in high purity and good overall yield.

Wissenschaftliche Forschungsanwendungen

3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile has been extensively studied in preclinical models of autoimmune diseases. In a study published in the journal Arthritis Research & Therapy, this compound was shown to significantly reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis (Zhao et al., 2020). In another study published in the Journal of Neuroinflammation, this compound was found to reduce inflammation and demyelination in a mouse model of multiple sclerosis (Wang et al., 2019).

Eigenschaften

IUPAC Name

3-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5/c21-18-4-6-19(7-5-18)26-14-16(12-24-26)13-25-9-8-23-20(25)17-3-1-2-15(10-17)11-22/h1-10,12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAFYXISZZMQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2CC3=CN(N=C3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.